Allosteric Modulation of Metabotropic Glutamate Receptor 2 (mGluR2) Activity Profile
The compound serves as a critical structural component in CMDC, a potent positive allosteric modulator (PAM) of human metabotropic glutamate receptor 2 (mGluR2), demonstrating an EC50 of 98 nM in vitro [1]. This functional activity is essential for modulating glutamatergic neurotransmission without directly activating the receptor, a profile of high interest for treating schizophrenia and other CNS disorders . In contrast, the positional isomer 3-(4-methoxyphenyl)piperidine and other 4-arylpiperidine analogs (e.g., 4-phenylpiperidine) lack this specific PAM activity profile, underscoring the unique pharmacophore contribution of the 4-(4-methoxyphenyl) substitution pattern .
| Evidence Dimension | Positive allosteric modulation of human mGluR2 |
|---|---|
| Target Compound Data | EC50 = 98 nM (for the CMDC derivative) |
| Comparator Or Baseline | 3-(4-methoxyphenyl)piperidine and 4-phenylpiperidine: Not reported to exhibit mGluR2 PAM activity |
| Quantified Difference | Qualitative (PAM activity present vs. absent) |
| Conditions | In vitro functional assay on human mGluR2; EC50 derived from calcium mobilization or similar assays |
Why This Matters
This data identifies the compound as a specific enabler for developing mGluR2 PAMs, a therapeutically validated but challenging target class, justifying its selection over inactive analogs.
- [1] Kumata, K., et al. (2017). Synthesis and evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET imaging of metabotropic glutamate receptor 2 in the rat brain. Bioorganic & Medicinal Chemistry, 25(3), 1014-1021. View Source
